Fluorine-18 rhpsma

Description

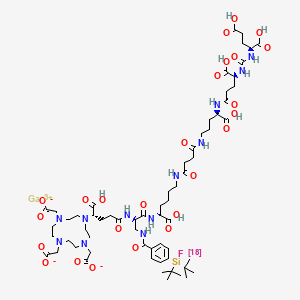

Structure

2D Structure

Properties

Molecular Formula |

C63H96FGaN12O25Si |

|---|---|

Molecular Weight |

1537.3 g/mol |

IUPAC Name |

gallium;2-[7-[(1S)-1-carboxy-4-[[(2R)-1-[[(1R)-1-carboxy-5-[[4-[[(4R)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]butanoyl]amino]butyl]amino]-4-oxobutanoyl]amino]pentyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-4,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C63H99FN12O25Si.Ga/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82;/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101);/q;+3/p-3/t40-,41-,42+,43+,44-,45+;/m1./s1/i64-1; |

InChI Key |

OJPQWJNFDOFXTN-WRFPGERRSA-K |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)[18F].[Ga+3] |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)F.[Ga+3] |

Origin of Product |

United States |

Radiochemical Synthesis Strategies for Fluorine 18 Rhpsma

Fluorine-18 (B77423) Radiolabeling via Isotopic Exchange at the SiFA Moiety

The core of producing Fluorine-18 rhPSMA ([¹⁸F]rhPSMA) lies in a one-step isotopic exchange (IE) reaction where a non-radioactive fluorine-19 atom on the precursor molecule is swapped with a radioactive fluorine-18 atom. nih.gov This exchange occurs on a specialized functional group known as a silicon-fluoride acceptor (SiFA). nih.govresearcher.life The low activation energy for this exchange allows the reaction to proceed rapidly at room temperature. nih.gov This method's simplicity and speed offer significant advantages over traditional multi-step nucleophilic substitution reactions for producing ¹⁸F-labeled radiopharmaceuticals. nih.gov

Precursor Design for Efficient Isotopic Exchange

The precursor for [¹⁸F]rhPSMA is a "radiohybrid" (rh) molecule, ingeniously designed to incorporate both a SiFA moiety for ¹⁸F-labeling and a chelator for complexing metal radionuclides. nih.gov This dual-functionality was conceived to create a versatile platform for nuclear imaging and therapy. A key motivation for this design was to overcome the pronounced lipophilicity associated with earlier SiFA-only based tracers by incorporating a hydrophilic metal chelate in close proximity to the SiFA group. nih.gov

The labeling precursor, for instance [¹⁹F, ⁿᵃᵗGa]rhPSMA-7, is a complex molecule featuring a urea-based motif for binding to the prostate-specific membrane antigen (PSMA), linked to a spacer that holds both the SiFA unit and a DOTAGA chelator complexed with non-radioactive gallium (ⁿᵃᵗGa). nih.govnih.gov

Initial development utilized a diastereomeric mixture known as [¹⁹F, ⁿᵃᵗGa]rhPSMA-7 , which consists of four distinct stereoisomers. nih.gov Subsequent preclinical evaluations led to the selection of a single, enantiomerically pure isomer, [¹⁹F, ⁿᵃᵗGa]rhPSMA-7.3 , as the lead compound for clinical development due to its superior pharmacokinetic profile, including high tumor uptake and lower accumulation in non-target tissues like blood, liver, and kidneys. nih.govtum.denih.gov

Reaction Condition Optimization, including Co-reagents

The successful synthesis of [¹⁸F]rhPSMA via isotopic exchange is highly dependent on the careful optimization of reaction conditions. Key parameters that have been systematically investigated include the use of co-reagents, precursor concentration, and reaction time. nih.gov

Co-reagents: The most critical co-reagent identified is oxalic acid. nih.gov The labeling process involves eluting cyclotron-produced [¹⁸F]fluoride from an anion exchange cartridge using a basic solution of Kryptofix 2.2.2 ([K⁺ ⊂ 2.2.2]OH⁻). The addition of a precise amount of oxalic acid is necessary to partially neutralize the base, creating an optimal environment for the nucleophilic [¹⁸F]fluoride to perform the isotopic exchange. Studies have shown that using 25 to 30 µmol of oxalic acid provides the best results for the incorporation of [¹⁸F]fluoride. nih.gov Using amounts lower or higher than this optimal range leads to a significant decrease in labeling efficiency. researcher.life

Precursor Amount and Reaction Time: The yield of the reaction is also dependent on the amount of precursor used. On a laboratory scale, increasing the amount of the Ga-rhPSMA-7 precursor from 25 nmol to 150 nmol resulted in a continuous increase in [¹⁸F]fluoride incorporation, reaching approximately 86.5% with 150 nmol. nih.gov The isotopic exchange reaction is remarkably fast, with studies demonstrating that maximum achievable yields are reached within 3 to 5 minutes at room temperature. Extending the reaction time to 30 minutes only marginally improves the incorporation of [¹⁸F]fluoride. nih.gov

The optimized manual labeling conditions, which informed the automated process, are summarized as using 150 nmol of precursor at room temperature for 5 minutes. nih.gov

Automated Synthesis Platforms and Process Robustness

A significant advantage of the SiFA-based isotopic exchange method is its suitability for automation, which is crucial for clinical translation and routine GMP production. nih.gov The synthesis of [¹⁸F]Ga-rhPSMA-7 and its isomer -7.3 has been successfully automated on commercially available synthesis modules, such as the Scintomics GRP 2V platform. nih.govnih.gov

The automated process is highly robust and reliable. An analysis of over 243 clinical production runs demonstrated a success rate of 98.8%. nih.govresearchgate.net The entire automated synthesis, from fluoride (B91410) processing to the final purified product, is completed in approximately 16 minutes. nih.govresearcher.lifenih.gov This efficiency is partly due to the use of a cartridge-based method for drying the [¹⁸F]fluoride, which avoids the more time-consuming azeotropic drying process. nih.gov The robustness of this automated procedure facilitates the large-scale production necessary to meet clinical demand. nih.govnih.gov

The automated synthesis of [¹⁸F]Ga-rhPSMA consistently produces the radiotracer with high radiochemical yield (RCY) and purity. nih.gov Extensive production data shows that the substitution of the diastereomeric precursor ([¹⁹F, ⁿᵃᵗGa]rhPSMA-7) with the single isomer ([¹⁹F, ⁿᵃᵗGa]rhPSMA-7.3) did not significantly impact the yield or purity. nih.gov

The final product exhibits excellent radiochemical purity, as determined by both radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). nih.govresearchgate.net

Table 1: Radiochemical Yield and Purity of [¹⁸F]Ga-rhPSMA from Automated Synthesis

| Compound | Number of Productions | Radiochemical Yield (RCY) | Radiochemical Purity (HPLC) | Radiochemical Purity (TLC) | Source(s) |

|---|---|---|---|---|---|

| [¹⁸F]Ga-rhPSMA-7 | 160 | 50.4 ± 7.6% | 99.94 ± 0.23% | 97.83 ± 0.91% | nih.gov |

| [¹⁸F]Ga-rhPSMA-7.3 | 83 | 47.1 ± 9.9% | 99.96 ± 0.19% | 97.87 ± 1.01% | nih.gov |

| Combined Average | 243 | 49.2 ± 8.6% | 99.9 ± 0.2% | 97.8 ± 1.0% | nih.govresearchgate.net |

The isotopic exchange method for [¹⁸F]rhPSMA allows for the production of the radiotracer with high molar activity (Aₘ), a critical parameter for receptor-targeted imaging agents. The molar activity is calculated based on the amount of radioactivity and the total amount of the precursor substance.

For the automated production of [¹⁸F]Ga-rhPSMA-7/-7.3, using a standard precursor amount of 150 nmol, an average molar activity of 291 ± 62 GBq/μmol has been consistently achieved. nih.govresearchgate.net The molar activity obtained is dependent on the starting activity of [¹⁸F]fluoride, with a reported range of 50 to 450 GBq/μmol at the end of synthesis for starting activities between 31 and 130 GBq. nih.gov This level of molar activity is considered suitable for clinical applications and has been used in multiple clinical trials. nih.govnih.gov

Table 2: Molar Activity Data for [¹⁸F]Ga-rhPSMA-7/-7.3

| Parameter | Value | Source(s) |

|---|---|---|

| Precursor Amount | 150 nmol (231 µg) | nih.govresearchgate.net |

| Average Starting [¹⁸F]F⁻ Activity | 89 ± 14 GBq | nih.govresearchgate.net |

| Average Molar Activity (Aₘ) | 291 ± 62 GBq/μmol | nih.govresearchgate.net |

| Range of Molar Activity (Aₘ) | 50 - 450 GBq/μmol | nih.govresearchgate.net |

Purification Methodologies for this compound Radiotracers

A key advantage of the ¹⁸F-for-¹⁹F isotopic exchange reaction is that the radiolabeled product is chemically identical to the precursor. nih.govnih.gov This means that no chemical side-products are formed during the labeling step, which greatly simplifies the purification process. nih.gov

Cartridge-Based Purification Techniques

A key advantage of the synthesis of ¹⁸F-rhPSMA ligands is the simplification of the purification process through cartridge-based techniques. nih.govnih.gov This method avoids the need for traditional high-performance liquid chromatography (HPLC) for purification, which can be time-consuming.

The process typically begins with trapping the cyclotron-produced [¹⁸F]Fluoride in highly enriched [¹⁸O]H₂O on a strong anion exchange cartridge. nih.govresearchgate.net Following this, the cartridge is rinsed with anhydrous acetonitrile (B52724) to remove any water, and the [¹⁸F]Fluoride is then eluted. nih.govresearchgate.net The ¹⁸F-for-¹⁹F isotopic exchange reaction on the Silicon-Fluoride Acceptor (SiFA) moiety of the Ga-rhPSMA precursor is performed at room temperature. nih.govnih.govresearchgate.net

Due to the high efficiency and selectivity of the isotopic exchange reaction, which generates minimal side products, a simple cartridge-based purification is sufficient to isolate the final radiolabeled product. nih.govnih.govresearchgate.net This solid-phase extraction (SPE) method effectively removes any unreacted [¹⁸F]Fluoride and other impurities, leading to a high radiochemical purity of the final product. nih.govnih.gov The entire automated process, including synthesis and purification, can be completed in approximately 16 minutes. nih.govresearcher.lifenih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quality Control

While HPLC is not the primary method for purification, it is an indispensable tool for the quality control of the final [¹⁸F]Ga-rhPSMA product. nih.govresearcher.lifenih.govresearchgate.netrawdatalibrary.net Radio-HPLC is used to determine the radiochemical purity of the synthesized radioligand, ensuring that it meets the stringent requirements for clinical use. nih.govresearcher.lifenih.govresearchgate.net

In numerous reported productions of [¹⁸F]Ga-rhPSMA-7 and [¹⁸F]Ga-rhPSMA-7.3, radio-HPLC analysis has consistently demonstrated excellent radiochemical purity. For instance, in an analysis of 243 clinical productions, the average radiochemical purity determined by radio-HPLC was 99.9 ± 0.2%. nih.govnih.gov This high level of purity underscores the robustness and reliability of the automated synthesis and cartridge-based purification strategy. nih.govresearcher.lifenih.govresearchgate.net

In addition to radio-HPLC, radio-thin layer chromatography (radio-TLC) is also employed as a complementary quality control measure. nih.govresearcher.lifenih.gov For the same 243 productions, the radiochemical purity determined by radio-TLC was 97.8 ± 1.0%. nih.govnih.gov

| Quality Control Parameter | Method | Result | Reference |

| Radiochemical Purity | Radio-HPLC | 99.9 ± 0.2% | nih.gov, nih.gov |

| Radiochemical Purity | Radio-TLC | 97.8 ± 1.0% | nih.gov, nih.gov |

| Molar Activity | - | 291 ± 62 GBq/μmol | nih.gov, nih.gov |

| Radiochemical Yield | - | 49.2 ± 8.6% | nih.gov, nih.gov |

Radiochemical Stability Assessment

The radiochemical stability of a radiopharmaceutical is a critical factor for its clinical utility, ensuring that the tracer remains intact from the time of synthesis to its administration and imaging. Studies have demonstrated the high radiochemical stability of ¹⁸F-rhPSMA compounds.

For instance, [¹⁸F][natGa]rhPSMA-7 has been shown to be radiolytically stable for at least 8 hours at a high activity level of 50 GBq (3000 MBq/mL). snmjournals.org This stability is crucial for practical clinical workflow, allowing for a single large-batch production to be used for multiple patients over several hours without compromising the product's quality. snmjournals.org

Stability tests for ¹⁸F-flotufolastat (formerly known as ¹⁸F rhPSMA-7.3), conducted at 2, 3, and 6 hours post-synthesis using both HPLC and TLC methods, confirmed that the compound remained stable in its final formulation throughout the tested period. iba-radiopharmasolutions.com This ensures the integrity of the radiopharmaceutical at the time of injection.

A retrospective analysis of clinical PET data also supports the stability of ¹⁸F-rhPSMA-7.3, indicating that a 10-fold decrease in specific activity over time had only minor effects on its biodistribution, further suggesting its suitability for centralized production and distribution. snmjournals.org

| Compound | Stability Condition | Duration | Finding | Reference |

| [¹⁸F][natGa]rhPSMA-7 | 50 GBq (3000 MBq/mL) | 8 hours | Radiolytically stable | snmjournals.org |

| ¹⁸F-flotufolastat | Final formulation | 6 hours | Stable | iba-radiopharmasolutions.com |

| [¹⁸F]PSMA-1007 | - | 8 hours | Radiochemical purity ≥95% | mdpi.com |

Molecular Engineering and Design Principles of Fluorine 18 Rhpsma Analogs

Structural Modifications Based on the Lys-Urea-Glu Motif

The foundational structure of many PSMA-targeting ligands, including those within the rhPSMA series, is built upon the Lys-Urea-Glu (KuE) or Glu-Urea-Lys (GUL) pharmacophore nih.govnih.govrsc.orgrsc.orgamegroups.cnresearchgate.net. This motif is critical for high-affinity binding to the PSMA enzyme nih.govresearchgate.netresearchgate.net. The glutamate (B1630785) moiety, specifically, interacts with the S1' pocket of PSMA, while the urea (B33335) linker engages residues near the active-site zinc ion researchgate.net. Variations, such as the Glu-urea-Glu (EuE) motif, have also been explored, with studies indicating that a free carboxylic group in the linker region can be beneficial tum.de. These core structures are further elaborated through strategic modifications to enhance targeting efficiency and reduce off-target accumulation.

Linker Chemistry and its Influence on Tracer Performance

Hydrophilic Linker Design and Auxiliary Groups

To enhance hydrophilicity and potentially improve biodistribution and excretion, hydrophilic modifiers are often incorporated into the linker structure or attached to auxiliary groups. For instance, the ¹⁸F-PSiMA radiotracer features two aspartic acid residues and a quaternary ammonium (B1175870) group, contributing to its hydrophilic character nih.govrsc.org. Research into Silicon-Fluoride-Acceptor (SiFA) conjugated radiopharmaceuticals has explored the use of hydrophilic modifiers such as carboxylic acids, carbohydrates, and polyethylene (B3416737) glycol (PEG) to counteract the lipophilicity of the SiFA unit researchgate.net. The introduction of a positive charge within the SiFA building block has also been investigated to increase hydrophilicity researchgate.net.

Alkyl Linker Design

Alkyl linkers, along with other types such as amino acid sequences or spacers, are integral components in the design of rhPSMA analogs. The ¹⁸F-PSiMA tracer, for example, incorporates an alkyl linker nih.govrsc.org. Other studies have explored linkers based on amino acids like 2-naphthyl-L-alanine, which has been identified as crucial for good targeting properties, and have investigated modifications such as the substitution of tranexamic acid with L-tyrosine to improve tumor-to-blood ratios nih.gov. The 6-aminohexanoic acid (Ahx) spacer has also been utilized in PSMA-targeting agents mdpi.com.

Stereoisomer Design and Investigation within the rhPSMA Series

The radiohybrid PSMA (rhPSMA) concept has led to the development of ligands like rhPSMA-7, which exists as a mixture of four stereoisomers: rhPSMA-7.1, rhPSMA-7.2, rhPSMA-7.3, and rhPSMA-7.4 amegroups.cnresearchgate.netnih.govresearchgate.netd-nb.info. These isomers differ in the stereoconfiguration of the diaminopropionic acid branching unit (D-Dap or L-Dap) and the glutamic acid pendant arm at the chelator moiety researchgate.netnih.govresearchgate.net. Preclinical evaluations have revealed distinct pharmacokinetic profiles among these isomers. Cell studies have shown that rhPSMA-7.2, -7.3, and -7.4 exhibit high PSMA affinity and internalization, whereas rhPSMA-7.1 demonstrates approximately twofold lower values researchgate.netnih.gov. Further comparative biodistribution studies indicated that rhPSMA-7.3, characterized by high tumor accumulation and low uptake in blood, liver, and kidneys, was identified as the preferred isomer for clinical development researchgate.netnih.govd-nb.info. This isomer, now known as flotufolastat ¹⁸F (Posluma®), has received FDA approval posluma.com.

Table 1: In Vitro Binding Affinity (IC₅₀) of rhPSMA-7 Isomers

| Isomer | IC₅₀ (nM) | Reference |

| rhPSMA-7.1 | ~10.0 ± 2.0 | researchgate.netnih.gov |

| rhPSMA-7.2 | ~4.4 ± 1.1 | researchgate.netnih.gov |

| rhPSMA-7.3 | ~3.6 ± 0.7 | researchgate.netnih.gov |

| rhPSMA-7.4 | ~3.7 ± 1.0 | researchgate.netnih.gov |

| rhPSMA-7 (mixture) | ~6.5 ± 1.0 | researchgate.netnih.gov |

Note: Values are approximate and derived from comparative studies. Specific experimental conditions may vary.

Table 2: Comparative Biodistribution of rhPSMA-7 Isomers in LNCaP Tumor-Bearing Mice (Example at 1h p.i.)

| Isomer | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Reference |

| rhPSMA-7.1 | ~6.0 | ~15.0 | ~7.0 | ~1.5 | nih.gov |

| rhPSMA-7.2 | ~5.0 | ~10.0 | ~6.0 | ~1.0 | nih.gov |

| rhPSMA-7.3 | ~7.5 | ~12.0 | ~5.0 | ~0.8 | nih.gov |

| rhPSMA-7.4 | ~7.0 | ~13.0 | ~5.5 | ~1.2 | nih.gov |

Note: These are illustrative values from comparative preclinical studies and may vary based on specific experimental setups and time points. The data highlights the general trends observed in isomer comparisons.

Development of Multi- and Bi-Ligands for Enhanced Targeting

Strategies to improve targeting efficiency and specificity also involve the development of multi-ligand or bi-ligand constructs. These approaches aim to bind to multiple targets or enhance binding to a single target through multivalent interactions. For instance, dual-targeting radiotracers that bind to both PSMA and Fibroblast Activation Protein (FAP) have been developed, demonstrating dual-targeting capability and favorable pharmacokinetic properties in preclinical studies rsc.org. Multimerization approaches, such as dimerization of PSMA-targeting ligands, have also been explored to potentially enhance tumor uptake and retention mdpi.com.

Compound List:

Fluorine-18 (B77423) (¹⁸F)

rhPSMA (radiohybrid Prostate-Specific Membrane Antigen)

rhPSMA-7.1

rhPSMA-7.2

rhPSMA-7.3

rhPSMA-7.4

¹⁸F-PSiMA

¹⁸F-PSMA-1007

¹⁸F-DCFPyL

¹⁸F-PSMA-11

¹⁸F-PSMA-617

¹⁸F-PSMA-I&T

[¹⁷⁷Lu]Lu-rhPSMA-7.3

[¹⁷⁷Lu]Lu-PSMA-I&T

[¹⁷⁷Lu]Lu-PSMA-617

[⁶⁸Ga]Ga-PSMA-11

[⁶⁸Ga]Ga-PSMA-I&T

[⁶⁸Ga]Ga-PSMA-FAPI-01

[⁶⁸Ga]Ga-PSMA-FAPI-02

PSMA-617

PSMA-11

PSMA-I&T

Lys-Urea-Glu (KuE)

Glu-Urea-Lys (GUL)

Glu-urea-Glu (EuE)

Flotufolastat ¹⁸F (Posluma®)

Preclinical in Vitro Characterization of Fluorine 18 Rhpsma Ligands

PSMA Binding Affinity Determination (IC50 Studies) in Cell Lines (e.g., LNCaP cells)

Determining the binding affinity of ¹⁸F-labeled PSMA ligands is crucial for assessing their potential as diagnostic or therapeutic agents. This is typically achieved through competitive binding assays using PSMA-expressing cell lines, such as LNCaP cells, and quantifying the concentration of the tested ligand required to inhibit the binding of a known radioligand by 50% (IC₅₀ value). Lower IC₅₀ values indicate higher binding affinity.

Several ¹⁸F-labeled PSMA ligands have demonstrated high affinity for PSMA in in vitro studies. For instance, ¹⁸F-PSMA-1007 has shown an inhibition constant (Kᵢ) of 6.7 ± 1.7 nM in LNCaP cells snmjournals.org. The radiohybrid (rh) PSMA-7 isomers also exhibit potent PSMA binding. Specifically, ¹⁸F-rhPSMA-7.2, -7.3, and -7.4 displayed IC₅₀ values ranging from 3.6 ± 0.7 nM to 4.4 ± 1.1 nM, comparable to the diastereomeric mixture ¹⁸F-rhPSMA-7 (3.0 ± 0.7 nM) and ¹⁹F-PSMA-1007 (4.2 ± 0.5 nM) nih.gov. In contrast, ¹⁹F-DCFPyL showed a slightly lower affinity with an IC₅₀ of 12.3 ± 1.2 nM nih.gov. More recently developed ligands like ¹⁸F-PSiMA have reported IC₅₀ values of 154 ± 47 nM in LNCaP cells, while a related compound, SiFA-Asp₂-PEG₃-PSMA, showed an IC₅₀ of 125 nM rsc.orgnih.gov. Another ligand, ¹⁸F-GLNTGT, demonstrated a high affinity with a Kᵢ value of 0.49 nM nih.gov. These findings highlight the potent PSMA-targeting capabilities of various ¹⁸F-labeled ligands developed to date.

Table 1: PSMA Binding Affinity (IC50) in LNCaP Cells

| Ligand | IC₅₀ (nM) | Reference |

| ¹⁸F-PSMA-1007 | 6.7 ± 1.7 | snmjournals.org |

| ¹⁸F-rhPSMA-7.2 | 3.7 ± 1.0 | nih.gov |

| ¹⁸F-rhPSMA-7.3 | 4.4 ± 1.1 | nih.gov |

| ¹⁸F-rhPSMA-7.4 | 3.6 ± 0.7 | nih.gov |

| ¹⁸F-rhPSMA-7 (mixture) | 3.0 ± 0.7 | nih.gov |

| ¹⁹F-PSMA-1007 | 4.2 ± 0.5 | nih.gov |

| ¹⁹F-DCFPyL | 12.3 ± 1.2 | nih.gov |

| ¹⁸F-PSiMA | 154 ± 47 | rsc.orgnih.gov |

| SiFA-Asp₂-PEG₃-PSMA | 125 | rsc.orgnih.gov |

| ¹⁸F-GLNTGT | 0.49 (Kᵢ) | nih.gov |

Cellular Internalization Studies in PSMA-Expressing Cells (e.g., LNCaP cells)

Beyond binding to the cell surface, the ability of ¹⁸F-labeled PSMA ligands to be internalized into PSMA-expressing cells is a critical factor for effective imaging and therapy. Internalization ensures that the radiotracer remains within the target cell, potentially leading to higher signal-to-background ratios and improved therapeutic efficacy. Studies in LNCaP cells have investigated this aspect for various ligands.

¹⁸F-PSMA-1007 demonstrated a high internalization ratio of 67% ± 13% in LNCaP cells snmjournals.org. Similarly, several rhPSMA ligands, including ¹⁸F-rhPSMA-7.2, -7.3, and -7.4, have shown high internalization rates, surpassing that of ¹⁸F-rhPSMA-7.1 nih.govnih.govtum.desnmjournals.orgresearchgate.netnih.govscilit.com. For ¹⁸F-PSiMA, uptake into LNCaP cells resulted in 36 ± 8% radioactivity per milligram of protein after 120 minutes of incubation, with approximately 68% of the radiotracer being internalized as determined by glycine (B1666218) wash studies rsc.orgnih.gov. ¹⁸F-GLNTGT also showed promising internalization, with 12.89 ± 0.94% ID internalized at 15 minutes, increasing to 15.96 ± 0.93% ID at 120 minutes in LNCaP cells nih.gov. These findings collectively indicate that many ¹⁸F-labeled PSMA ligands possess efficient internalization capabilities into PSMA-positive cancer cells.

Time-Dependent Uptake Kinetics

The kinetics of cellular uptake over time are essential for understanding the dynamic behavior of ¹⁸F-PSMA ligands. For ¹⁸F-GLNTGT, the internalization into LNCaP cells showed a gradual increase from 15 minutes to 120 minutes nih.gov. Studies on ¹⁸F-rhPSMA-7.3 have indicated that uptake in prostate cancer lesions increases over time, with optimal visual detection starting from 60 minutes post-injection and continuing to increase until at least 90-118 minutes nih.govresearchgate.netnih.govresearchgate.net. Patlak kinetic analysis suggests that the uptake of ¹⁸F-rhPSMA-7.3 in lesions is largely irreversible, with reversible components also present nih.govresearchgate.netnih.govresearchgate.net. This time-dependent accumulation is crucial for determining the optimal imaging window for PET scans.

Table 2: Cellular Internalization in LNCaP Cells

| Ligand | Internalization (% ID or Ratio) | Time Point | Method/Notes | Reference |

| ¹⁸F-PSMA-1007 | 67% ± 13% (ratio) | Not specified | Internalized/Total Bound Activity | snmjournals.org |

| ¹⁸F-GLNTGT | 12.89 ± 0.94% ID | 15 min | Internalized fraction | nih.gov |

| ¹⁸F-GLNTGT | 15.96 ± 0.93% ID | 120 min | Internalized fraction | nih.gov |

| ¹⁸F-PSiMA | ~68% | Not specified | Determined by glycine wash | rsc.orgnih.gov |

| ¹⁸F-PSiMA | 36 ± 8% radioactivity/mg protein | 120 min | Total cellular uptake | rsc.orgnih.gov |

| ¹⁸F-rhPSMA-7.2 | High | Not specified | Comparative data | nih.govnih.govtum.desnmjournals.orgresearchgate.netnih.govscilit.com |

| ¹⁸F-rhPSMA-7.3 | High | Not specified | Comparative data | nih.govnih.govtum.desnmjournals.orgresearchgate.netnih.govscilit.com |

| ¹⁸F-rhPSMA-7.4 | High | Not specified | Comparative data | nih.govnih.govtum.desnmjournals.orgresearchgate.netnih.govscilit.com |

| ¹⁸F-rhPSMA-7.1 | Lower | Not specified | Comparative data (approx. twofold lower) | nih.govnih.gov |

Inhibitor Blocking Studies to Confirm Specificity

To confirm that the observed cellular uptake and internalization are specifically mediated by PSMA, inhibitor blocking studies are performed. These experiments involve pre-incubating cells with a known PSMA inhibitor (e.g., 2-PMPA or DCFPyL) before adding the ¹⁸F-labeled ligand. A significant reduction in ligand uptake in the presence of the inhibitor confirms PSMA-specific binding and internalization.

For ¹⁸F-PSiMA, blocking with 2-PMPA resulted in a 75% reduction in LNCaP cell uptake, demonstrating PSMA-specific targeting rsc.orgnih.gov. Similarly, co-injection with DCFPyL reduced tumor uptake of ¹⁸F-PSiMA by 20 ± 10% in in vivo studies, further supporting its PSMA-specific binding rsc.orgnih.gov. Studies on ¹⁸F-PSMA-1007 also utilized blocking agents like 2-PMPA to confirm specific cellular uptake snmjournals.org. These studies collectively validate the PSMA-specific targeting mechanism of these radioligands.

Internalization Mechanisms (e.g., Glycine Wash)

Investigating the mechanism of internalization often involves biochemical assays. A common method to differentiate between surface-bound and internalized radiotracer is the use of a glycine wash. This acidic wash can strip loosely bound or surface-adsorbed radioligands, allowing for the quantification of the internalized fraction. For ¹⁸F-PSiMA, a glycine wash demonstrated that approximately 68% of the radiotracer was internalized into LNCaP cells rsc.orgnih.gov. This technique, as described for ¹⁸F-PSMA-1007, involves washing cells with glycine HCl to remove surface-bound radioactivity before lysing the cells to measure internalized activity snmjournals.org.

Assessment of Protein Binding Characteristics (e.g., Human Serum Albumin)

The interaction of radioligands with plasma proteins, particularly human serum albumin (HSA), can significantly influence their pharmacokinetic profiles, biodistribution, and ultimately their efficacy. High protein binding can lead to reduced free drug concentration, altered distribution, and potential non-specific accumulation.

Several ¹⁸F-labeled PSMA ligands, including various rhPSMA compounds, exhibit strong binding to HSA, often exceeding 94% nih.govtum.desnmjournals.orgresearchgate.netnih.govscilit.com. For example, ¹⁸F-PSMA-1007 showed strong HSA binding (>96%), while ¹⁹F-DCFPyL exhibited very low binding (14%) nih.gov. Despite high HSA binding, some rhPSMA ligands have demonstrated beneficial low accumulation in blood and favorable biodistribution profiles nih.govtum.desnmjournals.orgresearchgate.netnih.govscilit.com. The lipophilicity of the tracer also plays a role; more lipophilic compounds like ¹⁸F-PSMA-1007 tend to show higher uptake in various organs and tissues nih.govtum.desnmjournals.orgresearchgate.netnih.govscilit.com. The development of more hydrophilic ligands or those with optimized linker designs aims to mitigate potential negative effects of high HSA binding.

Table 3: Human Serum Albumin (HSA) Binding

| Ligand | HSA Binding (%) | Method/Notes | Reference |

| ¹⁸F-PSMA-1007 | >96% | HPLC | nih.gov |

| ¹⁹F-DCFPyL | 14% | HPLC | nih.gov |

| ¹⁸F-rhPSMA-7.1 | >96% | HPLC | nih.gov |

| ¹⁸F-rhPSMA-7.2 | >96% | HPLC | nih.gov |

| ¹⁸F-rhPSMA-7.3 | >96% | HPLC | nih.gov |

| ¹⁸F-rhPSMA-7.4 | >96% | HPLC | nih.gov |

| rhPSMA-5 to -10 | >94% | HPLC | nih.govtum.desnmjournals.orgresearchgate.netnih.govscilit.com |

| ¹⁸F-PSiMA | High | Not specified, similar to other SiFA-PSMA tracers | nih.gov |

| ¹⁸F-SiFA-Asp₂-PEG₃-PSMA | High | Not specified | nih.gov |

| [natGa]Ga-(SiFA)SeFe-rhTATE1 | ~99% | Not specified | acs.org |

Preclinical in Vivo Evaluation and Pharmacokinetics of Fluorine 18 Rhpsma Radiotracers

Biodistribution Studies in Animal Models (e.g., LNCaP Tumor-Bearing Mice)

Biodistribution studies in animal models, such as severe combined immunodeficient (SCID) mice bearing human prostate cancer LNCaP tumor xenografts, are fundamental to the preclinical assessment of new radiotracers. nih.govresearchgate.net These studies provide quantitative data on the uptake and retention of the compound in tumors as well as in various non-target organs over time. For the radiohybrid agent [18F, natGa]rhPSMA-7, which is composed of four different stereoisomers (-7.1, -7.2, -7.3, and -7.4), comparative biodistribution studies were crucial in identifying the isomer with the most favorable pharmacokinetic profile for clinical advancement. nih.govresearchgate.net

High uptake and prolonged retention in tumor tissue are primary characteristics of an effective cancer imaging agent. Preclinical studies in LNCaP tumor-bearing mice have demonstrated that Fluorine-18 (B77423) rhPSMA tracers exhibit high and specific tumor accumulation. nih.govresearchgate.net

For the isomers of [18F, natGa]rhPSMA-7, significant differences in tumor accumulation were observed. The highest tumor uptake was found for the isomers [18F, natGa]rhPSMA-7.3 and -7.4. nih.gov In contrast, the [18F, natGa]rhPSMA-7.2 isomer showed approximately a twofold lower tumor uptake compared to the other isomers. nih.gov Based on its high tumor accumulation combined with favorable clearance from non-target tissues, [18F, natGa]rhPSMA-7.3 was identified as the preferred isomer for further clinical development. nih.govresearchgate.netnih.gov Biodistribution studies revealed high tumor uptake for novel 18F-rhPSMA radiopharmaceuticals, which demonstrated equal or better targeting characteristics than established tracers like 18F-DCFPyL and 18F-PSMA-1007. researchgate.netresearchgate.net

| Compound | Time Post-Injection | Tumor Uptake (%ID/g) |

|---|---|---|

| [18F, natGa]rhPSMA-7.3 | 1 h | High |

| [18F, natGa]rhPSMA-7.4 | 1 h | High |

| [18F, natGa]rhPSMA-7.1 | 1 h | Moderate |

| [18F, natGa]rhPSMA-7.2 | 1 h | Low (approx. 2-fold lower than others) |

The ideal radiotracer should clear rapidly from non-target tissues to produce high-contrast images and minimize radiation exposure to healthy organs. Studies show that 18F-rhPSMA tracers generally exhibit sufficiently fast clearance kinetics from the blood and low hepatobiliary excretion. researchgate.netresearchgate.net The stereoisomeric configuration of the rhPSMA-7 compounds was found to influence their tissue distribution profiles significantly. nih.gov

The primary routes of excretion for PSMA-targeted radiotracers are through the renal and hepatobiliary systems. For 18F-rhPSMA compounds, preclinical data indicate fast renal excretion with low hepatobiliary involvement. researchgate.netresearchgate.net This is a favorable characteristic, as high liver uptake can obscure the detection of metastases in the abdomen. The comparison of the [18F, natGa]rhPSMA-7 isomers revealed that [18F, natGa]rhPSMA-7.3 had low uptake in the liver and kidneys, contributing to its selection as the lead candidate for clinical studies. nih.govresearchgate.netnih.gov In contrast, some other F-18 labeled PSMA tracers, like 18F-PSMA-1007, are known to have more dominant hepatobiliary excretion. nih.govnih.gov The most lipophilic tracer in one study, [18F]2a, showed a shift towards hepatobiliary clearance, resulting in significantly lower kidney uptake but increased liver uptake. mdpi.com

PSMA is physiologically expressed in several normal tissues, including the kidneys and salivary glands, leading to tracer uptake in these organs. mdpi.com Consequently, these organs show notable uptake of F-18 rhPSMA tracers. In preclinical studies with [18F, natGa]rhPSMA-7 isomers, the highest kidney accumulation was observed for [18F, natGa]rhPSMA-7.3 and -7.4, while [18F, natGa]rhPSMA-7.2 showed an approximately twofold lower kidney uptake. nih.gov Despite the high uptake, [18F, natGa]rhPSMA-7.3 was chosen due to its superior balance of high tumor uptake and lower relative accumulation in blood and liver. nih.gov Human biodistribution studies of 18F-rhPSMA-7 and 18F-rhPSMA-7.3 confirmed that uptake was typical of other PSMA-ligands, with significant accumulation in the salivary glands and kidneys. nih.gov

| Isomer | Kidney Uptake | Liver Uptake | Blood Uptake |

|---|---|---|---|

| rhPSMA-7.3 | High | Low | Low |

| rhPSMA-7.4 | High | Low | Low |

| rhPSMA-7.1 | Moderate | High | High |

| rhPSMA-7.2 | Low | Low | Low |

Non-Target Tissue Uptake and Clearance Kinetics

Preclinical Pharmacokinetic Analysis

Preclinical pharmacokinetic analysis integrates data from biodistribution and clearance studies to build a comprehensive profile of a radiotracer's behavior in the body. The analysis of Fluorine-18 rhPSMA tracers has shown that their pharmacokinetic properties are heavily influenced by their specific chemical structure, including stereoconfiguration. nih.gov

An intraindividual comparison of the four [18F, natGa]rhPSMA-7 isomers in LNCaP tumor-bearing mice allowed for a precise assessment of their differential uptake and excretion patterns. nih.govnih.gov This head-to-head analysis was critical because classical biodistribution studies alone were insufficient to select a lead candidate. nih.gov The study concluded that [18F, natGa]rhPSMA-7.3 possessed the most advantageous pharmacokinetic profile, characterized by high tumor accumulation and retention, coupled with low uptake in blood, liver, and kidneys. nih.govnih.gov This favorable profile, demonstrating rapid clearance from non-target organs and a primary renal excretion route, supported its advancement into clinical trials. nih.govresearchgate.net Kinetic analysis in subsequent human studies confirmed that the uptake of 18F-rhPSMA-7.3 in prostate cancer lesions is high and appears to have a significant irreversible component, leading to increasing lesion-to-background ratios over time. nih.gov

Comparative Preclinical Studies of Fluorine 18 Rhpsma Isomers

Stereoconfiguration and its Influence on In Vitro Characteristics

The stereochemical arrangement of atoms within a molecule can significantly alter its interaction with biological targets. For PSMA-targeting ligands, this is particularly relevant for binding affinity and cellular internalization.

Studies comparing different stereoisomers of ¹⁸F-labeled PSMA ligands have demonstrated that their affinity for PSMA and their ability to be internalized by PSMA-expressing cells can vary considerably. For instance, research on the rhPSMA-7 family, which exists as four stereoisomers ([¹⁸F, natGa]rhPSMA-7.1, -7.2, -7.3, and -7.4), revealed distinct in vitro characteristics nih.govnih.govmdpi.com. Cell studies indicated that isomers like [¹⁸F, natGa]rhPSMA-7.2, -7.3, and -7.4 exhibited high PSMA affinity and internalization rates, whereas isomer -7.1 showed approximately twofold lower values nih.govnih.gov. Specifically, the PSMA binding affinities (IC₅₀) for [¹⁹F, natGa]rhPSMA-7.2, -7.3, and -7.4 were found to be comparable, ranging from 3.6 to 4.4 nM, while isomer -7.1 displayed a slightly reduced affinity of 6.9 nM nih.gov. Internalization studies also highlighted differences, with isomers -7.2 to -7.4 showing improved internalization compared to -7.1 nih.gov. These findings underscore the critical role of stereoconfiguration in determining the ligand's interaction with the PSMA target at the cellular level.

Table 1: In Vitro PSMA Affinity and Internalization of rhPSMA-7 Isomers

| Isomer | PSMA Affinity (IC₅₀, nM) | Internalization (%) at 1h, 37°C |

| [¹⁹F, natGa]rhPSMA-7.1 | 6.9 ± 1.4 | 70 ± 5 |

| [¹⁹F, natGa]rhPSMA-7.2 | 4.4 ± 1.1 | 192 ± 16 |

| [¹⁹F, natGa]rhPSMA-7.3 | 3.6 ± 0.7 | 161 ± 9 |

| [¹⁹F, natGa]rhPSMA-7.4 | 3.7 ± 1.0 | 207 ± 4 |

Data adapted from nih.gov. Values represent mean ± standard deviation or percentage of injected dose.

Differential In Vivo Uptake and Excretion Patterns of Isomers

Beyond in vitro performance, the in vivo behavior of different isomers is paramount for assessing their suitability as imaging agents. This includes how they accumulate in tumors and their distribution across various organs.

Preclinical biodistribution studies in tumor-bearing animal models are essential to evaluate how different isomers accumulate in PSMA-positive tumors. In the case of the rhPSMA-7 isomers, comparative studies revealed variations in tumor uptake nih.govnih.govsnmjournals.orgresearchgate.net. While initial classic biodistribution studies did not definitively allow for the selection of a lead candidate due to reproducible data sets and discrepancies between in vitro and in vivo results, intra-individual comparisons provided clearer insights nih.gov. For instance, isomers [¹⁸F, natGa]rhPSMA-7.3 and -7.4 showed higher tumor accumulation compared to isomer -7.2 at 1 hour post-injection (p.i.) nih.gov. Specifically, [¹⁸F, natGa]rhPSMA-7.3 demonstrated high tumor accumulation and low uptake in blood, liver, and kidneys, leading to its selection as a preferred isomer nih.gov. In human studies comparing the mixture [¹⁸F]rhPSMA-7 and the pure isomer [¹⁸F]rhPSMA-7.3, the latter showed significantly higher mean SUV values in tumor lesions (32.5 ± 42.7) compared to the mixture (20.0 ± 20.2) snmjournals.orgresearchgate.net.

Table 2: In Vivo Tumor Accumulation of [¹⁸F, natGa]rhPSMA-7 Isomers at 1 Hour Post-Injection

| Isomer | Tumor Uptake (%ID/g) |

| [¹⁸F, natGa]rhPSMA-7.1 | Comparable to -7.3/-7.4 |

| [¹⁸F, natGa]rhPSMA-7.2 | ~2-fold lower than -7.3/-7.4 |

| [¹⁸F, natGa]rhPSMA-7.3 | High |

| [¹⁸F, natGa]rhPSMA-7.4 | High |

Data is qualitative, based on comparative descriptions in nih.govnih.gov. Specific quantitative data for all isomers at 1h p.i. is not consistently provided across studies.

Table 3: Organ Uptake Comparison of [¹⁸F]rhPSMA-7 and [¹⁸F]rhPSMA-7.3 (Human Biodistribution, SUVmean)

| Organ | [¹⁸F]rhPSMA-7 | [¹⁸F]rhPSMA-7.3 | p-value |

| Parotid gland | 16.9 | 16.2 | <0.005 |

| Submandibular | 19.6 | 19.9 | |

| Blood pool | 2.0 | 1.9 | <0.005 |

| Lungs | 0.7 | 0.7 | |

| Liver | 7.0 | 7.3 | |

| Spleen | 9.1 | 8.4 | |

| Kidney | 32.4 | 35.7 | |

| Pancreas | 2.5 | 2.8 | |

| Duodenum | 10.9 | 11.0 | |

| Bone | 1.1 | 1.3 | |

| Bladder | 4.6 | 2.0 | <0.001 |

Data adapted from researchgate.net. Values are SUVmean.

Preclinical Selection Process for Lead Isomers

The preclinical selection process for lead PSMA-targeting radioligands involves a comprehensive evaluation of various parameters, including in vitro affinity and internalization, in vivo biodistribution, tumor uptake, organ clearance, and potential for theranostic application. For compounds like the rhPSMA-7 family, this process aims to identify the isomer that offers the most favorable combination of properties for clinical use.

The initial evaluation of the four rhPSMA-7 isomers revealed that isomers -7.2, -7.3, and -7.4 possessed high PSMA affinity and internalization, while -7.1 showed lower values nih.govnih.gov. However, classic biodistribution studies were not sufficient for definitive selection due to variability nih.gov. Consequently, an intra-individual comparison using a mixture of isomers was employed, allowing for a more precise assessment of differential uptake and excretion patterns nih.govnih.gov. Based on these comparative studies, [¹⁸F, natGa]rhPSMA-7.3 emerged as the preferred isomer due to its high tumor accumulation, rapid clearance from background organs (blood, liver, kidneys), and favorable pharmacokinetic profile nih.govnih.gov. This comprehensive preclinical evaluation led to the selection of [¹⁸F]rhPSMA-7.3 (also known as flotufolastat F 18) for further clinical development and eventual FDA approval mdpi.comurotoday.com. The process highlights how detailed isomer-specific preclinical testing is critical for advancing PSMA-targeted radiopharmaceuticals.

Advanced Research Methodologies in Fluorine-18 (B77423) rhPSMA Tracer Development

The development of novel radiopharmaceuticals, such as Fluorine-18 labeled radiohybrid Prostate-Specific Membrane Antigen (rhPSMA) tracers, relies on a sophisticated array of research methodologies. These techniques are essential for the synthesis of precursor molecules, the characterization of the final radiolabeled compound, and the preclinical evaluation of its potential as a diagnostic imaging agent. This article delves into the key advanced research methodologies employed in the development of Fluorine-18 rhPSMA tracers.

Future Directions in Fluorine 18 Rhpsma Radiotracer Research

Automation and High-Throughput Radiosynthesis Optimization

A significant area of development for ¹⁸F-rhPSMA radiotracers is the streamlining and automation of their synthesis. The ¹⁸F-for-¹⁹F isotopic exchange (IE) reaction used for labeling rhPSMA ligands at the Silicon-Fluoride Acceptor (SiFA) is notably simple and rapid, often completed in under 20 minutes at room temperature. tum.denih.govnih.gov This straightforward labeling chemistry is highly amenable to automation, a crucial step for large-scale, Good Manufacturing Practice (GMP) compliant production. nih.govnih.gov

Recent studies have successfully established fully automated production processes for tracers like [¹⁸F]Ga-rhPSMA-7 and its single isomer [¹⁸F]Ga-rhPSMA-7.3. nih.govnih.gov These automated systems, often employing a cassette-based setup, have demonstrated high reliability and efficiency. For instance, an analysis of over 200 routine productions of [¹⁸F]Ga-rhPSMA-7/-7.3 on an automated module reported completion of the synthesis in approximately 16 minutes with an average radiochemical yield (RCY) of 49.2 ± 8.6%. nih.govnih.gov This process has shown excellent reliability, succeeding in 98.8% of production runs. nih.gov

The optimization of these automated processes involves several key parameters:

Precursor Amount: The quantity of the Ga-rhPSMA precursor ligand is a critical factor. Research has shown that increasing the precursor amount (e.g., from 25 to 150 nmol) can significantly increase the incorporation of [¹⁸F]fluoride. nih.gov

Purification: Cartridge-based purification methods are integrated into the automated sequence, ensuring high radiochemical purity of the final product. nih.govnih.gov

The development of robust, automated synthesis modules is critical for making ¹⁸F-rhPSMA tracers more widely available for clinical use, similar to the centralized production and distribution model of ¹⁸F-FDG. nih.govresearchgate.net The simplicity and speed of the SiFA-based isotopic exchange suggest a promising future for the development and high-throughput production of other SiFA-based radiopharmaceuticals. nih.govnih.gov

| Parameter | Finding/Result | Reference |

|---|---|---|

| Automated Synthesis Time | Approx. 16 minutes | nih.govnih.gov |

| Average Radiochemical Yield (RCY) | 49.2 ± 8.6% | nih.govnih.gov |

| Production Reliability | 98.8% (over 240 productions) | nih.gov |

| Radiochemical Purity (radio-HPLC) | 99.9 ± 0.2% | nih.govnih.gov |

| Radiochemical Purity (radio-TLC) | 97.8 ± 1.0% | nih.govnih.gov |

| Labeling Method | ¹⁸F-for-¹⁹F Isotopic Exchange at SiFA moiety | nih.govnih.gov |

| Key Advantage | Fast, efficient, and reliable process suitable for large-scale routine production | nih.gov |

Novel Radiohybrid (rh) Design Concepts

The inherent flexibility of the rhPSMA platform is a major driver of innovation, allowing for the development of new constructs with enhanced or entirely new functionalities. nih.gov

A key advantage of the radiohybrid concept is its direct applicability to theranostics, an approach that combines diagnosis and therapy. researchgate.net The rhPSMA ligand has two distinct sites for radiolabeling: the SiFA moiety for ¹⁸F and a chelator (like DOTA or DOTAGA) for a radiometal. nih.govtum.de This dual-labeling capability allows for the creation of a "true theranostic" pair. nih.govresearchgate.net

For diagnostic imaging, the molecule can be labeled with ¹⁸F at the SiFA site while the chelator holds a non-radioactive "cold" metal such as natural Gallium (natGa) or natural Lutetium (natLu). nih.govsnmjournals.org For therapy, the same precursor molecule can be labeled with a therapeutic radiometal, such as Lutetium-177 (¹⁷⁷Lu), at the chelator site, while the SiFA moiety remains non-radioactive (¹⁹F). nih.govopenmedscience.com

This results in two molecules, for example, ¹⁸F-natLu-rhPSMA (for PET imaging) and ¹⁹F-¹⁷⁷Lu-rhPSMA (for therapy), that are chemically identical. nih.gov This identity is a significant advantage, as the diagnostic agent should have virtually the same biodistribution and pharmacokinetic profile as the therapeutic agent, allowing for more accurate patient selection and dosimetry calculations. nih.gov Preclinical studies with ¹⁷⁷Lu-labeled rhPSMA have shown improved tumor-to-kidney uptake ratios and effective tumor growth suppression, highlighting the potential of this theranostic approach. amegroups.org

Another promising avenue of research is the development of dual-targeting radiotracers to overcome the issue of heterogeneous target expression in prostate cancer tumors. nih.gov While PSMA is highly expressed in most prostate cancers, some tumors or metastases may have low or variable expression. nih.gov The gastrin-releasing peptide receptor (GRPR) is another protein that is overexpressed in prostate cancer cells and represents a valuable complementary target. nih.govacs.orgsciforum.net

These dual-targeting ligands typically combine a urea-based PSMA inhibitor (like Glu-ureido-Lys) with a bombesin (BN) analogue that binds to GRPR with high affinity. acs.orgsciforum.net Preclinical studies with such bispecific radioligands have demonstrated the ability to target both PSMA-positive and GRPR-positive tumors in vivo. acs.orgsciforum.net This dual-targeting approach has the potential to lead to more sensitive radiotracers for the noninvasive imaging of prostate cancer. acs.org

Further Research on the Impact of Molar Activity on Radiotracer Performance

Molar activity (or specific activity), which is the amount of radioactivity per mole of the compound, is a critical parameter that can influence the performance of a radiotracer. For ¹⁸F-labeled tracers, the molar activity naturally decreases over time due to radioactive decay. Understanding the effect of this decrease is crucial, especially for centralized production models where there can be a significant delay between synthesis and injection. nih.gov

Recent research has investigated the impact of varying molar activity on the biodistribution of ¹⁸F-rhPSMA-7.3. In a retrospective clinical analysis, the uptake of the tracer was compared between a high specific activity group and a low specific activity group, representing a 10-fold difference. nih.govsnmjournals.org

The key findings from this research include:

Tumor Uptake: No statistically significant differences in tracer uptake were found in tumor lesions between the high and low specific activity groups. nih.govsnmjournals.org This suggests that tumor targeting remains robust even after the molar activity has decreased.

Normal Organ Uptake: A moderate but statistically significant decrease in uptake was observed in the parotid glands, submandibular glands, and spleen in the low specific activity group compared to the high specific activity group. nih.govsnmjournals.org

These findings are encouraging for the logistical feasibility of distributing ¹⁸F-rhPSMA tracers from a central radiopharmacy. nih.govresearchgate.net However, further prospective studies are warranted to fully characterize the relationship between molar activity, PSMA expression levels, and radiotracer uptake in both diagnostic imaging and therapeutic applications. nih.gov

| Organ/Tissue | Median SUVmean (High Specific Activity) | Median SUVmean (Low Specific Activity) | Statistical Significance |

|---|---|---|---|

| Parotid Gland | 19.2 | 16.7 | Significant Decrease |

| Submandibular Gland | 22.3 | 18.1 | Significant Decrease |

| Spleen | 9.6 | 7.8 | Significant Decrease |

| Tumor Lesions | No statistically significant difference | Not Significant | |

| Liver | No statistically significant difference | Not Significant | |

| Kidneys | No statistically significant difference | Not Significant |

Innovative Linker and Chelator Designs for Optimized Preclinical Pharmacokinetics

Future research is focused on further optimizing these components to fine-tune the in vivo behavior of the radiotracer. Innovations in this area may include:

Modifying Linker Composition: The length and chemical nature of the linker connecting the PSMA binding motif, the SiFA group, and the chelator can be systematically altered. For example, incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains or charged amino acids, could further reduce non-specific binding and optimize clearance pathways. acs.org

By systematically modifying these structural components, researchers aim to develop next-generation ¹⁸F-rhPSMA radiotracers with even more favorable preclinical pharmacokinetics, ultimately leading to improved imaging contrast and therapeutic efficacy.

Q & A

Q. How should researchers design Fluorine-18 rhPSMA radiotracers to optimize PSMA binding and pharmacokinetics?

- Methodological Answer: Begin by selecting a peptide backbone with high PSMA affinity, such as urea-based scaffolds. Incorporate linkers (e.g., PEG or aliphatic chains) to balance hydrophilicity and renal clearance . Use in vitro binding assays (e.g., competitive inhibition with PSMA-expressing cells) and in vivo biodistribution studies in murine models to evaluate targeting efficiency and off-target uptake. Adjust linker length and chemistry to minimize hepatic retention and improve tumor-to-background ratios .

Q. What are the key methods for optimizing Fluorine-18 radiolabeling efficiency in rhPSMA synthesis?

- Methodological Answer: Use non-stoichiometric reactions with excess precursor to maximize reaction rates, as Fluorine-18’s short half-life (110 minutes) demands rapid synthesis . Employ automated modules for consistent [18F]fluoride drying and precursor activation. Optimize reaction conditions (e.g., temperature, solvent polarity) using microliter-scale screening. Validate radiochemical purity via radio-TLC or HPLC and confirm molar activity via mass spectrometry .

Q. How can researchers validate the in vivo targeting specificity of this compound in preclinical models?

- Methodological Answer: Conduct dynamic PET imaging in PSMA-positive xenograft models (e.g., LNCaP tumors) and PSMA-negative controls. Quantify uptake as SUVmax (standardized uptake value) and calculate tumor-to-muscle ratios. Perform blocking studies with non-radioactive PSMA inhibitors (e.g., 2-PMPA) to confirm receptor-mediated uptake. Correlate imaging results with ex vivo gamma counting of dissected tissues .

Advanced Research Questions

Q. What methodologies enable comparative analysis of this compound versus Gallium-68 PSMA ligands?

- Methodological Answer: Synthesize both tracers using identical PSMA-targeting motifs but distinct radiochemistry workflows. Compare key parameters:

- Synthesis time: Fluorine-18 requires rapid labeling (<60 minutes) vs. Gallium-68’s chelation-based approach.

- Stability: Assess this compound’s shelf life (e.g., >90% radiochemical purity at 6 hours post-synthesis) .

- Clinical utility: Use paired patient studies to evaluate lesion detection sensitivity (e.g., SUVmax in metastatic prostate cancer) and dosimetry .

Q. How can researchers overcome challenges in achieving high specific activity for this compound?

- Methodological Answer:

Minimize carrier-added Fluorine-18 by using high-purity [18O]water targets and minimizing isotopic dilution. Employ microfluidic reactors to reduce precursor consumption and improve reaction efficiency. Calculate specific activity using:

Validate via competitive binding assays, where low SA may reduce target affinity due to excess non-radioactive ligand .

Q. What emerging radiochemistry techniques enhance this compound applications in multimodal imaging?

- Methodological Answer: Explore "radiohybrid" (rh) platforms, where the same ligand can be labeled with Fluorine-18 for PET or therapeutic isotopes (e.g., Lu-177). Use click chemistry (e.g., tetrazine ligation) for rapid, site-specific 18F-labeling of peptides. Integrate SNAP-tag technology by conjugating Fluorine-18 to benzylguanine derivatives for genetically encoded cell tracking in tumor models .

Q. How can researchers address contradictions in this compound uptake patterns across heterogeneous tumor models?

- Methodological Answer: Perform immunohistochemistry on resected tumors to correlate PSMA expression levels (e.g., H-score) with PET signal intensity. Use multi-tracer studies (e.g., 18F-FDG vs. 18F-rhPSMA) to differentiate metabolic vs. receptor-specific uptake. Apply kinetic modeling (e.g., Patlak analysis) to distinguish binding from perfusion effects .

Methodological Tables

Table 1: Key Parameters for this compound vs. Gallium-68 PSMA-11

Table 2: Optimized Reaction Conditions for Fluorine-18 Radiolabeling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Precursor Amount | 5–10 mg | Higher amounts reduce SA |

| Temperature | 80–100°C | Accelerates nucleophilic substitution |

| Solvent | Acetonitrile/DMSO | Enhances precursor solubility |

| Reaction Time | 10–15 minutes | Balances decay and yield |

| Based on radiosynthesis protocols from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.